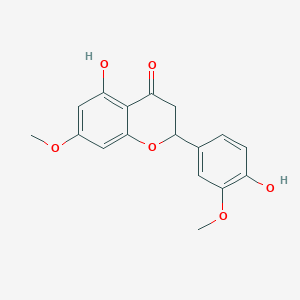
(3R)-4,4-Dimethylpent-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4,4-Dimethylpent-1-yn-3-ol is an organic compound characterized by its unique structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) on a chiral carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Alkyne Addition: : One common method to synthesize (3R)-4,4-Dimethylpent-1-yn-3-ol involves the addition of an alkyne to a carbonyl compound. For example, the reaction between 3,3-dimethylbut-1-yne and formaldehyde in the presence of a base such as sodium hydroxide can yield the desired product.
-
Reduction of Alkynes: : Another method involves the partial reduction of 4,4-dimethylpent-1-yne using a selective reducing agent like Lindlar’s catalyst, which can produce the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (3R)-4,4-Dimethylpent-1-yn-3-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : The compound can be reduced to form alkanes or alkenes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
-
Substitution: : The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ with Pd/C or Lindlar’s catalyst.
Substitution: SOCl₂ or PBr₃ under reflux conditions.
Major Products
Oxidation: 4,4-Dimethylpent-1-yn-3-one or 4,4-Dimethylpentanoic acid.
Reduction: 4,4-Dimethylpentane or 4,4-Dimethylpent-2-ene.
Substitution: 4,4-Dimethylpent-1-yn-3-chloride or 4,4-Dimethylpent-1-yn-3-bromide.
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, (3R)-4,4-Dimethylpent-1-yn-3-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound is studied for its potential biological activity. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which (3R)-4,4-Dimethylpent-1-yn-3-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is typically converted to a carbonyl group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-1-yn-3-one: Similar structure but with a ketone group instead of an alcohol.
4,4-Dimethylpent-1-yn-3-chloride: Similar structure but with a chloride substituent instead of a hydroxyl group.
4,4-Dimethylpent-2-yn-1-ol: Similar structure but with the alkyne and alcohol groups in different positions.
Uniqueness
(3R)-4,4-Dimethylpent-1-yn-3-ol is unique due to its chiral center and the presence of both an alkyne and an alcohol group. This combination of features makes it particularly versatile in synthetic applications, allowing for a wide range of chemical transformations.
Propriétés
Numéro CAS |
61317-72-4 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(3R)-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h1,6,8H,2-4H3/t6-/m0/s1 |
Clé InChI |
ILPLTEOGHOQFHJ-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C)[C@H](C#C)O |
SMILES canonique |
CC(C)(C)C(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[rel-[N(S)]-N-[2-[(R)-phenylthio-kappaS]ethyl]-[1-pyrrolidineethanamine-kappaNN1,kappaN1](triphenylphosphine)ruthenium(II)](/img/structure/B12091694.png)


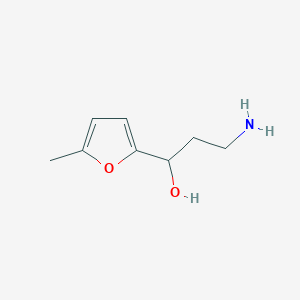

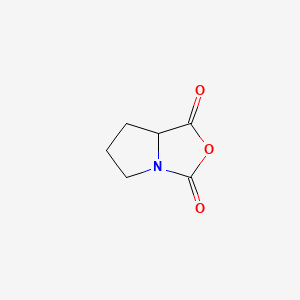
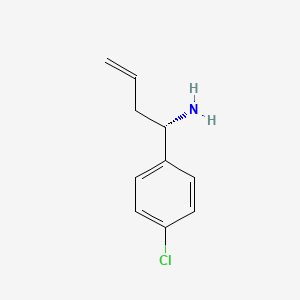


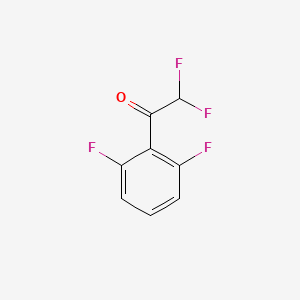
![2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B12091788.png)


